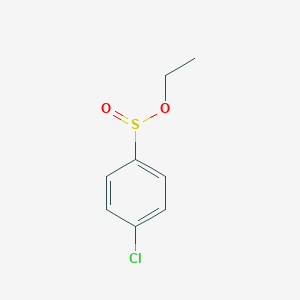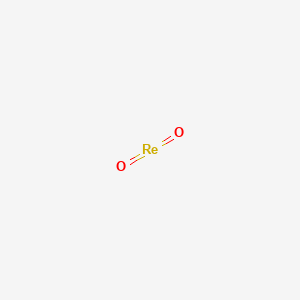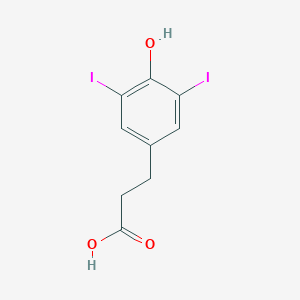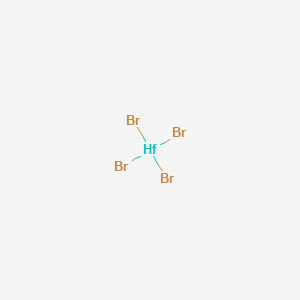
Tin, isotope of mass 120
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white, soft, and ductile metal that is widely used in various applications. Tin occurs in several isotopes, with the isotope of mass 120 being one of the most important ones.
Wissenschaftliche Forschungsanwendungen
Photovoltaic and Optoelectronic Applications
Tin(II) sulfide (SnS) is a notable semiconductor used in solar energy conversion within thin-film devices. It boasts bandgap energies that align with efficient light harvesting and a high absorption coefficient across the NIR–visible region of the electromagnetic spectrum. These properties theoretically allow power conversion efficiencies over 30%. The appeal of SnS also stems from its non-toxicity and high natural abundance, suggesting the possibility of cost-effective, sustainable devices. Notably, SnS in its orthorhombic form can have its bandgap energy tuned by thinning the material to nanoscale dimensions, enhancing its utility in optoelectronic devices like photovoltaics, photodetectors, as well as in energy storage solutions like lithium- and sodium-ion batteries and sensors (Norton, Alam & Lewis, 2021).
Tin Compounds and Bioavailability
Studies on the bioavailability of tin and its compounds reveal that while metallic tin and inorganic tin compounds pose low toxicity, organotin compounds, particularly triorganotin compounds, are significantly toxic, explaining their use as biocides. The persistence and bioavailability of these compounds in aquatic systems are influenced by factors such as aerobic and anaerobic degradation processes, photolysis, and adsorption/desorption processes. The bioavailability of organotin compounds is particularly pronounced at neutral and slightly alkaline pH and is diminished in the presence of dissolved organic carbon. Notably, the biomagnification of organotin compounds via the food chain is less significant compared to bioconcentration from the water phase (Rüdel, 2003).
Tool Steel Coating
Titanium nitride (TiN) has been instrumental in coating tool steels since the mid-sixties to enhance tool life, improve product surface quality, and increase production rates. The attributes of TiN coating include high hardness and adhesion, excellent ductility, lubricity, chemical stability, and resistance to wear, corrosion, and temperature. The advancements in TiN coating processes and property control predict a promising market future for TiN-coated tool steels (Zhang & Zhu, 1993).
Tin Pest Phenomenon
The tin pest phenomenon, a structural transformation of tin from β-tin to α-tin at temperatures below 13.2°C, poses significant reliability concerns for electronics, especially in industries requiring dependable low-temperature operation. The α-tin phase is structurally weak and easily crumbles, which is unacceptable for reliable electronic systems. This review comprehensively discusses the tin pest phenomenon, its occurrence, and its implications for the lead-free industry, providing insights for manufacturers in choosing tin-based alloys for low-temperature applications (Cornelius, Treivish, Rosenthal & Pecht, 2017).
Eigenschaften
CAS-Nummer |
14119-17-6 |
|---|---|
Produktname |
Tin, isotope of mass 120 |
Molekularformel |
Sn |
Molekulargewicht |
119.902202 g/mol |
IUPAC-Name |
tin-120 |
InChI |
InChI=1S/Sn/i1+1 |
InChI-Schlüssel |
ATJFFYVFTNAWJD-OUBTZVSYSA-N |
Isomerische SMILES |
[120Sn] |
SMILES |
[Sn] |
Kanonische SMILES |
[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



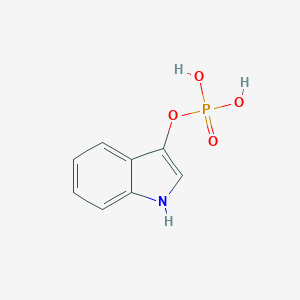
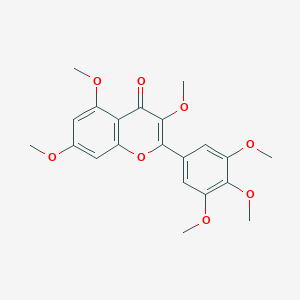
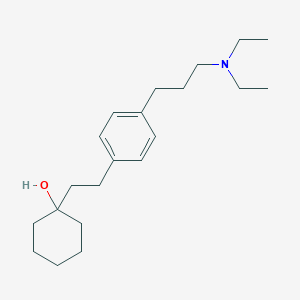
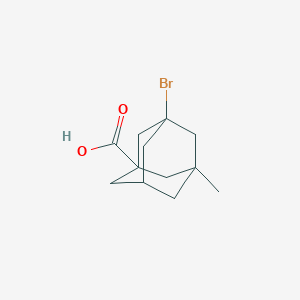
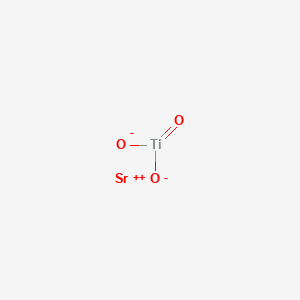
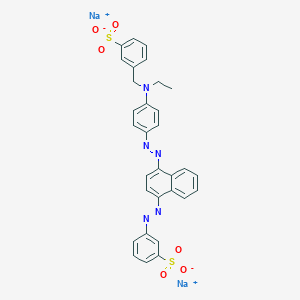
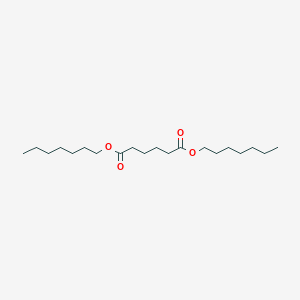
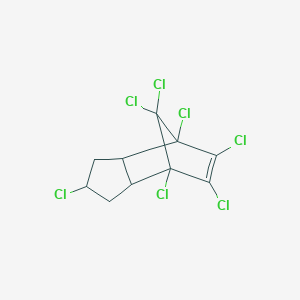
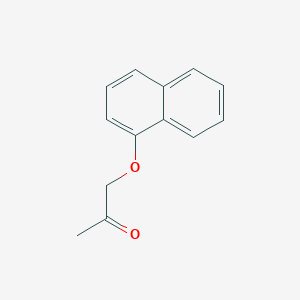
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
